Cas no 6558-85-6 (1,3,6,8-Tetramethyl-9H-carbazole)
1,3,6,8-Tetramethyl-9H-carbazole Chemical and Physical Properties
Names and Identifiers
-
- 1,3,6,8-Tetramethyl-9H-carbazole
- CS-0378298
- T3882
- 6558-85-6
- 1,3,6,8-Tetramethyl-carbazole
- MFCD18450169
- BS-52148
- SCHEMBL20090288
- F77613
-
- MDL: MFCD18450169
- Inchi: 1S/C16H17N/c1-9-5-11(3)15-13(7-9)14-8-10(2)6-12(4)16(14)17-15/h5-8,17H,1-4H3
- InChI Key: KBGPFZUZKTUOII-UHFFFAOYSA-N
- SMILES: N1C2C(C)=CC(C)=CC=2C2C=C(C)C=C(C)C1=2
Computed Properties
- Exact Mass: 223.136099547 g/mol
- Monoisotopic Mass: 223.136099547 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 17
- Rotatable Bond Count: 0
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 15.8
- Molecular Weight: 223.31
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Melting Point: 142.0 to 146.0 deg-C
- Boiling Point: 410.4±14.0 °C at 760 mmHg
- Flash Point: 181.4±12.7 °C
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
1,3,6,8-Tetramethyl-9H-carbazole Security Information
- Signal Word:warning
- Hazard Statement: H315+H319
- Warning Statement: P264+P280+P302+P352+P332+P313+P362+P364+P305+P351+P338+P337+P313
- Safety Instruction: H315+H319
- Storage Condition:4° CStore…,-4℃Store…Better
1,3,6,8-Tetramethyl-9H-carbazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T3882-200MG |
1,3,6,8-Tetramethyl-9H-carbazole |
6558-85-6 | 98.0%(GC&N) | 200MG |
¥990.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T3882-1G |
1,3,6,8-Tetramethyl-9H-carbazole |
6558-85-6 | 98.0%(GC&N) | 1G |
¥2990.0 | 2022-09-28 | |
| abcr | AB550391-200 mg |
1,3,6,8-Tetramethyl-9H-carbazole; . |
6558-85-6 | 200mg |
€232.00 | 2023-07-11 | ||
| abcr | AB550391-1 g |
1,3,6,8-Tetramethyl-9H-carbazole; . |
6558-85-6 | 1g |
€731.20 | 2023-07-11 | ||
| eNovation Chemicals LLC | Y1215022-5g |
1,3,6,8-Tetramethyl-9H-carbazole |
6558-85-6 | 95% | 5g |
$600 | 2024-06-03 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T3882-200MG |
1,3,6,8-Tetramethyl-9H-carbazole |
6558-85-6 | >98.0%(GC)(N) | 200mg |
¥215.00 | 2024-04-16 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T3882-1G |
1,3,6,8-Tetramethyl-9H-carbazole |
6558-85-6 | >98.0%(GC)(N) | 1g |
¥1130.00 | 2024-04-16 | |
| Ambeed | A552586-100mg |
1,3,6,8-Tetramethyl-9H-carbazole |
6558-85-6 | 98% | 100mg |
$35.0 | 2025-04-18 | |
| Ambeed | A552586-250mg |
1,3,6,8-Tetramethyl-9H-carbazole |
6558-85-6 | 98% | 250mg |
$60.0 | 2025-04-18 | |
| Ambeed | A552586-1g |
1,3,6,8-Tetramethyl-9H-carbazole |
6558-85-6 | 98% | 1g |
$200.0 | 2025-04-18 |
1,3,6,8-Tetramethyl-9H-carbazole Suppliers
1,3,6,8-Tetramethyl-9H-carbazole Related Literature
-
1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on 1,3,6,8-Tetramethyl-9H-carbazole
1,3,6,8-Tetramethyl-9H-Carbazole: A Comprehensive Overview
The compound with CAS No. 6558-85-6, commonly referred to as 1,3,6,8-Tetramethyl-9H-carbazole, is a significant molecule in the field of organic chemistry. This compound belongs to the carbazole family, which has garnered substantial attention due to its unique electronic properties and versatile applications. The carbazole structure itself is a bicyclic aromatic system consisting of a benzene ring fused with an indole moiety. The presence of four methyl groups at the 1,3,6, and 8 positions introduces steric hindrance and modulates the electronic characteristics of the molecule, making it highly suitable for various advanced applications.
Recent studies have highlighted the importance of 1,3,6,8-Tetramethyl-9H-carbazole in the development of organic semiconductors. Its ability to act as an efficient electron acceptor has been exploited in designing next-generation optoelectronic devices. For instance, researchers have demonstrated that this compound can significantly enhance the performance of organic photovoltaic (OPV) cells by improving charge transport and reducing recombination losses. The steric bulk introduced by the methyl groups not only stabilizes the molecular structure but also facilitates better packing in thin films, which is crucial for device efficiency.
The synthesis of 1,3,6,8-Tetramethyl-9H-carbazole typically involves a multi-step process that begins with the preparation of indole derivatives. One common approach is the Friedländer synthesis, which involves the condensation of an aldehyde with an o-amino aryl ketone. The introduction of methyl groups at specific positions requires careful control over reaction conditions to ensure regioselectivity. Recent advancements in catalytic methods have enabled more efficient and scalable syntheses of this compound, making it more accessible for industrial applications.
In terms of physical properties, 1,3,6,8-Tetramethyl-9H-carbazole exhibits a high melting point due to its rigid molecular structure and strong intermolecular interactions. Its UV-vis absorption spectrum reveals strong π→π* transitions in the visible region, indicating its potential for use in light-emitting applications. Additionally, computational studies have shown that this compound possesses a relatively low band gap (~2.5 eV), which is ideal for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
The application of 1,3,6,8-Tetramethyl-9H-carbazole extends beyond electronics into areas such as sensing and catalysis. For example, its ability to undergo reversible redox reactions makes it a promising candidate for use in electrochemical sensors. Recent research has explored its potential as a sensitive probe for detecting metal ions in aqueous solutions. Furthermore, this compound has been investigated as a catalyst in various organic transformations due to its ability to stabilize reactive intermediates.
From an environmental perspective, 1,3,6,8-Tetramethyl-9H-carbazole has been studied for its biodegradation potential under different conditions. Initial findings suggest that while it is relatively stable under ambient conditions
6558-85-6 (1,3,6,8-Tetramethyl-9H-carbazole) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)